molecular formula C19H12F2N2O2S B2439476 3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326887-03-9

3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2439476
CAS No.: 1326887-03-9
M. Wt: 370.37
InChI Key: SWKLCKAHLKAYTB-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12F2N2O2S and its molecular weight is 370.37. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHIIPNZMWLTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thieno[3,2-d]pyrimidine class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound based on recent findings and studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with fluorinated phenyl substituents. These modifications can influence its biological properties, including potency and selectivity against various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562 with IC50 values ranging from 0.55 μM to 1.68 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell migration.

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have been explored as enzyme inhibitors , particularly targeting EZH2 , a histone methyltransferase implicated in cancer progression. Compounds derived from this class have shown promising activity in inhibiting EZH2 with low toxicity towards normal cells .

Antimicrobial Activity

While specific data on the antimicrobial activity of the compound is limited, thieno[3,2-d]pyrimidines generally exhibit antibacterial properties. For example, derivatives have shown efficacy against E. coli and S. aureus , suggesting potential for further exploration in antimicrobial applications .

Study 1: Antitumor Efficacy

In a recent investigation involving a series of thieno[3,2-d]pyrimidine derivatives, one compound was identified to significantly affect lymphoma cell morphology and induce apoptosis in a concentration-dependent manner. The study utilized various cancer cell lines to establish structure-activity relationships (SAR) that guide future modifications for enhanced efficacy .

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.95-
12eK5621.68-

Study 2: Enzyme Targeting

Another study focused on the inhibition of MIF2 tautomerase activity by thieno[3,2-d]pyrimidine derivatives revealed that certain modifications could enhance potency significantly. The most potent derivatives achieved IC50 values as low as 7.2 μM .

CompoundMIF2 Inhibition IC50 (μM)
3a15 ± 0.8
3b7.2 ± 0.6
Control47 ± 7.2

Scientific Research Applications

Overview

3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound belonging to the thienopyrimidine class. Its unique structure incorporates fluorophenyl moieties that significantly influence its biological properties. This compound has been investigated for various applications, particularly in medicinal chemistry and pharmacology.

The compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its inhibitory effects on specific enzymes.

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine, including this compound, possess significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    • PC3 (prostate cancer)
  • IC50 Values : The compound showed anti-proliferative effects with IC50 values ranging from 1.18 μM to 8.83 μM across different cell lines. These results indicate a strong potential for development as an anticancer therapeutic agent.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

  • MIF2 Tautomerase Activity :
    • The compound demonstrated potent inhibition of the MIF2 enzyme with an IC50 value of 27 μM.
    • Structure–activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency.

Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (μM)Comments
4-CPPC47 ± 7.2Positive control
Compound 5d27Potent MIF2 inhibitor
Compound 3a15 ± 0.8Moderate potency
Compound 3b7.2 ± 0.6Enhanced potency with bromo substitution

Anticancer Activity

A study highlighted the anticancer properties of thienopyrimidine derivatives through specific interactions with cellular targets. Structural modifications within the thienopyrimidine framework were found to enhance anticancer activity.

Pim-1 Kinase Inhibition

The compound has also been identified as an inhibitor of Pim-1 kinase, which plays a role in cell survival and proliferation in cancer cells. This inhibition can contribute to the anticancer efficacy observed in various studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione, and what critical reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step routes starting with cyclization of thieno[3,2-d]pyrimidine precursors, followed by substitution reactions to introduce fluorophenyl groups. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Substitution : Alkylation using 2-fluorophenyl and 4-fluorophenylmethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Yield improvements (≥65%) require inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric control of fluorinated reagents .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning on the thienopyrimidine core, with characteristic shifts for fluorophenyl groups (e.g., ¹H δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to confirm molecular weight (MW: 389.35 g/mol) .
  • X-ray crystallography : Resolves dihedral angles between fluorophenyl groups and the core, critical for understanding π-π stacking interactions .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often showing activity in the 10–50 µM range .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or phosphodiesterases, with IC₅₀ reported in low micromolar ranges .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes to ATP-binding pockets of kinases, guided by fluorophenyl hydrophobic interactions .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to targets like DNA topoisomerase II, with ΔG values correlated to substituent electronegativity .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Methodology :

  • Systematic substituent variation : Replace 2-fluorophenyl with 3-CF₃ or 4-OCH₃ groups to assess electronic effects on IC₅₀ .
  • Free-Wilson analysis : Quantifies contributions of individual substituents to activity, revealing fluorophenyl groups enhance target affinity by ~2-fold vs. chlorophenyl analogs .
  • QSAR modeling : ML-based models (e.g., Random Forest) trained on IC₅₀ datasets identify critical descriptors like logP and polar surface area .

Q. How can conflicting data on metabolic stability be addressed in preclinical studies?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure t₁/₂; fluorophenyl groups reduce CYP450-mediated oxidation vs. unsubstituted analogs .
  • Metabolite ID : LC-HRMS identifies primary metabolites (e.g., hydroxylation at C5 of the thieno ring), guiding structural modifications to block degradation .
  • Species comparison : Cross-species differences (e.g., human vs. mouse microsomes) are resolved using chimeric mouse models with humanized liver enzymes .

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